2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene
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Overview
Description
Thiophenes are a type of aromatic heterocyclic compound consisting of a five-membered ring made up of four carbon atoms and one sulfur atom . Trifluoromethyl groups (-CF3) are a type of functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .
Synthesis Analysis
The synthesis of thiophenes and trifluoromethyl groups can be complex and varies depending on the specific compound being synthesized . For example, one method for synthesizing fluorinated thiophenes involves the direct fluorination of thiophene with molecular fluorine .Molecular Structure Analysis
The molecular structure of thiophenes and trifluoromethyl groups has been extensively studied . Thiophenes have a planar, aromatic ring structure, while trifluoromethyl groups have a tetrahedral geometry around the carbon atom .Chemical Reactions Analysis
Thiophenes and trifluoromethyl groups can participate in a variety of chemical reactions . For example, thiophenes can undergo electrophilic aromatic substitution reactions, while trifluoromethyl groups can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Thiophenes and trifluoromethyl groups have unique physical and chemical properties that make them useful in a variety of applications . For example, fluorinated thiophene derivatives are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals .Mechanism of Action
The mechanism of action of thiophenes and trifluoromethyl groups can vary widely depending on the specific compound and its biological target . For example, some thiophene derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene involves the introduction of an azide group onto a thiophene ring, followed by the addition of a methyl group and a trifluoromethyl group.", "Starting Materials": [ "2-bromo-3-methylthiophene", "NaN3", "DMF", "CH3I", "CF3SO2Na", "CuI", "Et3N" ], "Reaction": [ "Step 1: Dissolve 2-bromo-3-methylthiophene in DMF and add NaN3. Heat the mixture to 80°C for 24 hours to form 2-azido-3-methylthiophene.", "Step 2: Add CH3I to the reaction mixture and heat to 100°C for 12 hours to form 2-(azidomethyl)-3-methylthiophene.", "Step 3: Dissolve 2-(azidomethyl)-3-methylthiophene in DMF and add CF3SO2Na, CuI, and Et3N. Heat the mixture to 80°C for 24 hours to form 2-(azidomethyl)-3-methyl-5-(trifluoromethyl)thiophene." ] } | |
CAS No. |
2648938-71-8 |
Molecular Formula |
C7H6F3N3S |
Molecular Weight |
221.2 |
Purity |
95 |
Origin of Product |
United States |
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